5-Chloro-2-thienylzinc bromide
Overview
Description
5-Chloro-2-thienylzinc bromide: is an organozinc compound with the molecular formula C4H2BrClSZn and a molecular weight of 262.87 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-thienylzinc bromide can be synthesized through the reaction of 5-chloro-2-thiophenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions, such as oxidative addition and transmetalation .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidative Addition: Typically requires a transition metal catalyst like palladium or nickel.
Transmetalation: Involves the transfer of the organozinc moiety to another metal center, often facilitated by a catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 5-Chloro-2-thienylzinc bromide is widely used in organic synthesis for forming carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize various pharmaceuticals, especially those targeting diseases related to the central nervous system, inflammation, and cancer.
Industry: Industrially, this compound is employed in the production of fine chemicals and advanced materials. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the manufacture of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-thienylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc compound.
Transmetalation: The organozinc moiety is transferred to the palladium center.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
- 2-Thienylzinc bromide
- 3-Methyl-2-thienylzinc bromide
- 4-Chlorobutylzinc bromide
Comparison: 5-Chloro-2-thienylzinc bromide is unique due to the presence of both chlorine and zinc in its structure, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers better yields and more efficient reaction conditions .
Properties
IUPAC Name |
bromozinc(1+);5-chloro-2H-thiophen-2-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICBFYMXBZSTF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Cl.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClSZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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